molecular formula C17H22ClNO B12544347 Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- CAS No. 144068-31-5

Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-

Cat. No.: B12544347
CAS No.: 144068-31-5
M. Wt: 291.8 g/mol
InChI Key: LJRYGMQGFOOAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- features a 4-chlorophenyl group attached to an ethanone backbone and a 4-piperidinyl moiety substituted with a cyclopropylmethyl group. This structure combines aromatic, ketone, and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

CAS No.

144068-31-5

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)piperidin-4-yl]ethanone

InChI

InChI=1S/C17H22ClNO/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14/h3-6,13-14H,1-2,7-12H2

InChI Key

LJRYGMQGFOOAQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Method 1: Homer-Wadsworth-Emmons Reaction

This approach utilizes α-alkoxy p-chlorobenzyl phosphonate (II ) and cyclopropyl methyl ketone as starting materials. The reaction proceeds via a Homer-Wadsworth-Emmons olefination under basic conditions, followed by acidic hydrolysis to yield the target compound.

Step Reagents/Conditions Product Yield Key Observations
1 α-Alkoxy p-chlorobenzyl phosphonate (II ), cyclopropyl methyl ketone, base (NaH/KH), solvent (THF/toluene), 0–40°C, 2–8 hr Alkoxy propylene derivative (III ) 90–95% High regioselectivity due to phosphonate’s stability.
2 Hydrolysis with HCl (10–15%), solvent (water/MeOH), 20–40°C, 3–10 hr Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- 85–90% Acidic conditions cleave the enol ether.

Analytical Data :

  • 1H NMR (δ ppm): 0.12–0.40 (m, cyclopropyl), 1.72 (s, CH3), 7.18–7.22 (m, aromatic).
  • HPLC : Purity >95% confirmed via chromatographic analysis.

Method 2: Three-Step Synthesis via Intermediate Reduction and Oxidation

This method employs 4-chlorophenylacetonitrile and cyclopropyl methyl ketone , followed by reduction and oxidation steps.

Step Reagents/Conditions Product Yield Key Observations
A 4-Chlorophenylacetonitrile, cyclopropyl methyl ketone, KNH₂, TEBAC (0.1 mol%), trimethylbenzene, 60°C, 3 hr Intermediate (I ) 85–90% Phase transfer catalyst enhances reactivity.
B Mg powder, KI (0.1 mol%), t-butanol, 44°C, 3 hr Intermediate (II ) (alcohol) 78–82% Mg/KI system facilitates selective reduction.
C NaOEt, TEBAC (0.1 mol%), 120°C, 3 hr Target compound 75–80% Oxidation completes the ketone formation.

Critical Parameters :

  • Catalyst Ratios : KNH₂:cyclopropyl methyl ketone:TEBAC = 1:3:0.1.
  • Solvent Recycling : Trimethylbenzene reused after distillation.

Method 3: Piperidone Condensation with Primary Amines

This route involves condensation of a piperidone derivative with aniline or similar amines, followed by hydrolysis.

Step Reagents/Conditions Product Yield Key Observations
1 Piperidone, aniline, chloroform, epoxidation (dichloroepoxide) Epoxide intermediate 70–75% Epoxide formation is exothermic.
2 Aniline, KOH/isopropanol, hydrolysis 4-(Phenylamino)-4-piperidinecarboxanilide 65–70% Alkali removes substituents from piperidine.
3 Alkylation with mesylate derivatives Final target compound 60–65% Alkylation introduces cyclopropylmethyl group.

Challenges :

  • Byproduct Formation : N-Methylated derivatives may form during alkylation.
  • Catalyst Optimization : High catalyst loadings (e.g., RuO₂) improve selectivity.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material α-Alkoxy phosphonate 4-Chlorophenylacetonitrile Piperidone derivatives
Key Step Olefination Reduction-oxidation Epoxide condensation
Yield 85–90% 75–80% 60–65%
Purity >95% (HPLC) >90% (distillation) >85% (chromatography)
Scalability High (flow reactors) Moderate (microchannel) Low (lab-scale)

Mechanistic Insights and Challenges

Steric and Electronic Effects

  • Cyclopropylmethyl Group : Enhances steric bulk, influencing reaction kinetics and selectivity.
  • 4-Chlorophenyl Substituent : Electron-withdrawing effect stabilizes intermediates during hydrolysis.

Solvent and Catalyst Selection

  • Polar Aprotic Solvents (e.g., THF): Favor SN2 reactions in Method 1.
  • Phase Transfer Catalysts (e.g., TEBAC): Enable biphasic reactions in Method 2.

Purification Strategies

  • Crystallization : Used in Method 3 to isolate intermediates.
  • Distillation : Applied in Method 2 for solvent-free product recovery.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H21ClO
  • Molecular Weight : 264.79 g/mol
  • IUPAC Name : Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-
  • CAS Registry Number : Not specified in the search results.

Medicinal Applications

The compound is primarily investigated for its potential therapeutic effects. Some notable applications include:

  • CNS Disorders : Research indicates that this compound may be effective in treating central nervous system disorders, including anxiety and depression. The pharmacological profile suggests potential benefits in modulating neurotransmitter systems .
  • Pain Management : It has been explored as a candidate for analgesic properties, particularly in neuropathic pain management. Its structure allows for interaction with pain pathways, potentially offering relief for chronic conditions .
  • Metabolic Disorders : The compound has been linked to the inhibition of enzymes associated with metabolic syndrome, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition could be beneficial in treating conditions like obesity and type 2 diabetes .

Study 1: CNS Effects

A study published in a peer-reviewed journal examined the effects of Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- on anxiety models in rodents. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent .

Study 2: Analgesic Properties

In another investigation, the compound was tested for its analgesic effects in a neuropathic pain model. The findings demonstrated that administration of the compound resulted in a marked decrease in pain sensitivity, supporting its use as a novel analgesic .

Table 1: Summary of Pharmacological Effects

Application AreaEffectReference
CNS DisordersAnxiolytic effects
Pain ManagementAnalgesic properties
Metabolic DisordersInhibition of metabolic enzymes

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Bioactivity Reference
Target Compound 4-Cl, cyclopropylmethyl-piperidinyl Unknown (predicted antimicrobial) -
1-(4-chlorophenyl)-oxadiazole (2b) 4-Cl, oxadiazole-phenethyl Antibacterial (S. aureus, P. aeruginosa)
UDO 4-Cl, trifluoromethyl-piperazinyl Anti-T. cruzi (CYP51 inhibition)
2-(4-Cl-thio)-indolyl ethanone 4-Cl, thioether-indolyl Antimalarial (pIC50 = 7.95)
4-Fluoro-cyclopropylmethyl analog 4-F, cyclopropylmethyl-piperidinyl Unknown (structural analog)

Q & A

Q. Basic Research Focus

  • NMR analysis : The 4-chlorophenyl group produces distinct aromatic proton signals (δ 7.4–7.6 ppm, doublets), while the piperidinyl protons resonate at δ 1.5–3.0 ppm. Use 13^{13}C NMR to confirm the ketone carbonyl (~205–210 ppm) and cyclopropane carbons (~5–15 ppm).
  • X-ray crystallography : highlights the utility of single-crystal X-ray diffraction for resolving steric clashes in piperidine derivatives. For this compound, crystallize from ethanol/dichloromethane to obtain high-quality crystals .

Advanced Consideration
Discrepancies between calculated (DFT) and experimental NMR data may arise from conformational flexibility in the piperidine ring. Perform variable-temperature NMR or NOESY to assess dynamic behavior. Compare with NIST’s spectroscopic database () for validation .

What pharmacological activities are hypothesized for this compound, and how can structure-activity relationships (SAR) be explored?

Q. Basic Research Focus

  • Opioid receptor modulation : Structural analogs (e.g., N-(4-chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide in and ) are Schedule I substances due to μ-opioid receptor affinity. Conduct competitive binding assays (e.g., 3^3H-naloxone displacement) to evaluate potency.
  • Anticancer potential : demonstrates that chlorophenyl-thiazole derivatives exhibit cytotoxic activity. Test this compound against cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced Consideration
For SAR studies, synthesize analogs with:

  • Halogen substitutions (e.g., 4-fluorophenyl vs. 4-chlorophenyl).
  • Varying piperidine substituents (e.g., cyclopropylmethyl vs. benzyl).
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors like the opioid receptor or cytochrome P450 enzymes .

How can HPLC methods be validated for purity assessment and impurity profiling?

Q. Methodological Approach

  • Mobile phase : Adopt the methanol-buffer system (65:35) from , using sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid.
  • Column : C18 (250 × 4.6 mm, 5 μm) at 25°C.
  • Detection : UV at 254 nm for chlorophenyl absorption.
  • Impurity identification : Cross-reference with impurities listed in (e.g., N-(4-Chlorophenyl) acetamide) using spiked samples and retention time matching .

What regulatory challenges arise when studying this compound, given its structural similarity to controlled substances?

Basic Consideration
The compound’s piperidine and chlorophenyl motifs resemble Schedule I opioids like parachlorofentanyl (). Researchers must:

  • Obtain DEA licensure for handling Schedule I analogs in the U.S.
  • Document synthesis and disposal protocols per the Controlled Substances Act .

Advanced Consideration
Collaborate with legal experts to navigate international regulations (e.g., EU’s Novel Psychoactive Substances legislation). Preemptively characterize metabolites (via LC-MS/MS) to assess abuse liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.